

# N-Methylcorydaldine physical and chemical properties

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## Compound of Interest

Compound Name: **N-Methylcorydaldine**

Cat. No.: **B1206698**

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An In-depth Technical Guide to **N-Methylcorydaldine**: Physical and Chemical Properties for Researchers

## Introduction

**N-Methylcorydaldine**, with the IUPAC name 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one, is an isoquinoline alkaloid of significant interest in phytochemical and pharmacological research.[1][2] It is a secondary metabolite found in various plant families, including Papaveraceae, Annonaceae, and Fumariaceae.[1] This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its isolation and synthesis, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

**N-Methylcorydaldine** is a white to off-white powder.[3] Its core structure is a 3,4-dihydroisoquinolin-1-one, featuring two methoxy groups at the 6 and 7 positions and a methyl group on the nitrogen atom.[1] While specific experimental data for its melting and boiling points are not readily available in the cited literature, a summary of its known and computed properties is presented below.

## Table 1: General and Physicochemical Properties

Property	Value	Source
IUPAC Name	6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one	PubChem[1]
CAS Number	6514-05-2	Benchchem, Biosynth[1][4]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>3</sub>	Benchchem, Biosynth[1][4]
Molecular Weight	221.25 g/mol	Benchchem, Biosynth[1][4]
Physical Description	Powder	ChemFaces[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces[3]
XLogP3 (Computed)	1.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

**Table 2: Spectroscopic and Structural Identifiers**

Identifier Type	Value	Source
InChI	InChI=1S/C12H15NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h6-7H,4-5H2,1-3H3	PubChem[1]
InChIKey	BDIZBBGNYDRCCA-UHFFFAOYSA-N	Benchchem, PubChem[1]
Canonical SMILES	CN1CCC2=CC(=C(C=C2C1=O)OC)OC	Biosynth, PubChem[4]
Key Mass Spec Fragments	m/z: 221, 178, 150, 116	PubChem[1]
Precursor m/z (LC-MS)	222.1125 [M+H] <sup>+</sup>	PubChem[1]

# Experimental Protocols

The following sections detail methodologies for the isolation, synthesis, and characterization of **N-Methylcorydaldine**.

## Isolation from Natural Sources (e.g., *Annona squamosa*)

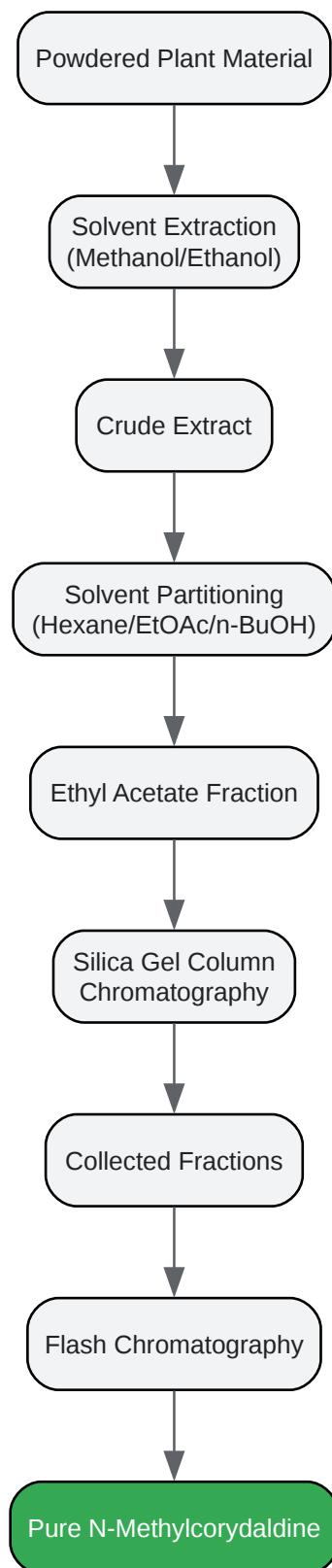
**N-Methylcorydaldine** can be isolated from various plant parts, such as the twigs of *Annona squamosa*. The general workflow involves solvent extraction followed by chromatographic purification.

Methodology:

- Preparation of Plant Material: Air-dry the plant material (e.g., twigs) at room temperature and grind into a coarse powder.
- Solvent Extraction:
  - Macerate the powdered material in a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).
  - Perform repeated extractions (typically 3 times) to ensure exhaustive extraction of metabolites.
  - Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning:
  - Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to fractionate the components. **N-Methylcorydaldine** is expected to partition into the ethyl acetate fraction.
- Chromatographic Purification:
  - Subject the ethyl acetate fraction to column chromatography over silica gel.

- Elute the column with a gradient solvent system, such as hexane-ethyl acetate, gradually increasing the polarity.
- Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
- Further purify the **N-Methylcorydaldine**-containing fractions using preparative TLC or flash chromatography to yield the pure compound.

## Workflow for Isolation and Purification

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### Isolation and Purification Workflow

## Total Synthesis via Bischler-Napieralski Reaction

The synthesis of the 3,4-dihydroisoquinolin-1-one core of **N-Methylcorydaldine** can be achieved through a variation of the Bischler-Napieralski reaction, which involves the cyclization of a  $\beta$ -arylethylamide.

### Methodology:

- Preparation of the Amide Precursor: Synthesize the starting material, N-acetyl-2-(3,4-dimethoxyphenyl)ethanamine, by reacting 3,4-dimethoxyphenethylamine with an acetylating agent.
- Cyclization Reaction:
  - Dissolve the  $\beta$ -arylethylamide precursor in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).
  - Add a dehydrating/condensing agent. Phosphorus oxychloride ( $\text{POCl}_3$ ) or phosphorus pentoxide ( $\text{P}_2\text{O}_5$ ) are commonly used.
  - Reflux the reaction mixture for several hours (e.g., 4 hours), monitoring the reaction progress by TLC.
- Work-up and Reduction (if applicable):
  - Cool the reaction mixture to room temperature and concentrate it via rotary evaporation.
  - The resulting intermediate is a dihydroisoquinoline. For **N-Methylcorydaldine**, which has a carbonyl group, the reaction is a cyclization of an N-substituted precursor. A more direct route involves the methylation of the corresponding corydaldine (the N-demethylated analogue).
- N-Methylation of Corydaldine:
  - Dissolve corydaldine (6,7-dimethoxy-3,4-dihydroisoquinolin-1-one) in a suitable solvent.

- Add a methylating agent, such as methyl iodide, in the presence of a base (e.g.,  $K_2CO_3$  or  $NaH$ ) to facilitate the N-methylation.
- Control of pH (9-10) and temperature (0–5°C) is crucial to favor N-methylation over competing O-methylation.
- Purification: Purify the final product using column chromatography on silica gel to obtain pure **N-Methylcorydaldine**.

## Structural Characterization

The identity and purity of synthesized or isolated **N-Methylcorydaldine** should be confirmed using a combination of spectroscopic techniques.

Methodology:

- Nuclear Magnetic Resonance (NMR): Record  $^1H$  and  $^{13}C$  NMR spectra to confirm the carbon skeleton and proton environments. 2D NMR techniques like HMBC and NOESY can be used to confirm the positions of the methoxy groups and the overall structure.
- Mass Spectrometry (MS): Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula by obtaining an accurate mass measurement.
- Infrared (IR) Spectroscopy: Analyze the functional groups present, particularly the characteristic absorption band for the lactam carbonyl group.
- Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC), aiming for >95%.

## Biological Activity and Signaling Pathway

**N-Methylcorydaldine** exhibits several pharmacological activities, notably anti-secretory effects through the inhibition of the gastric  $H^+/K^+$ -ATPase, also known as the proton pump.

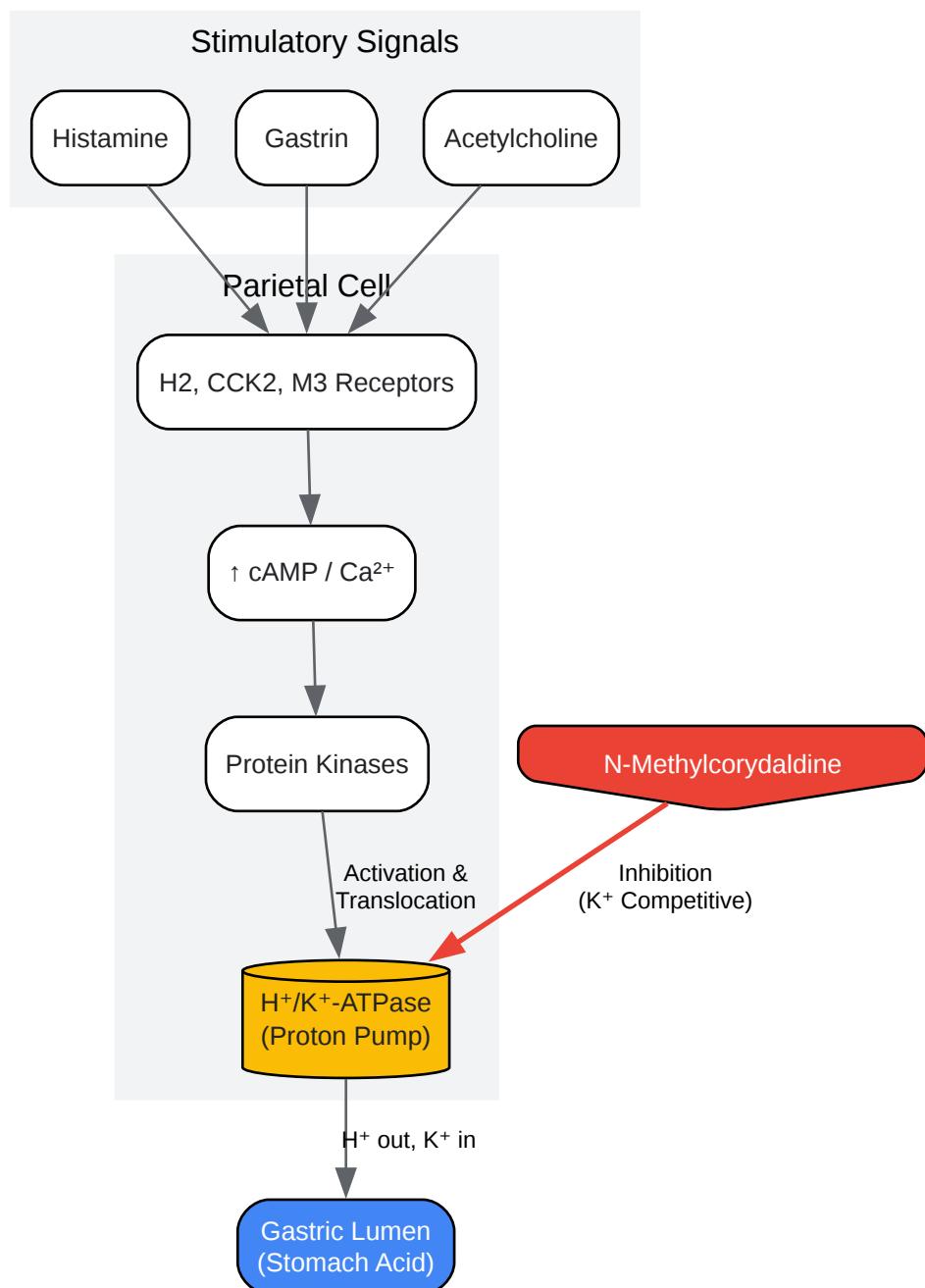
## Inhibition of Gastric $H^+/K^+$ -ATPase

The  $H^+/K^+$ -ATPase is the enzyme primarily responsible for the secretion of gastric acid in the stomach. It is the final step in the acid secretion pathway within parietal cells. **N-**

**Methylcorydaldine** has been shown to inhibit this enzyme, demonstrating activity comparable to the proton pump inhibitor (PPI) omeprazole. This inhibition is believed to be competitive with the K<sup>+</sup> ion, a mechanism shared by a class of drugs known as potassium-competitive acid blockers (P-CABs).

The signaling cascade for acid secretion involves stimulation of the parietal cell by histamine, gastrin, and acetylcholine. This leads to the translocation and activation of H<sup>+</sup>/K<sup>+</sup>-ATPase pumps at the apical membrane, which actively pump H<sup>+</sup> ions into the gastric lumen in exchange for K<sup>+</sup> ions. By inhibiting this pump, **N-Methylcorydaldine** effectively reduces the secretion of gastric acid.

## Signaling Pathway of Gastric Acid Secretion and Inhibition



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### Gastric Acid Secretion Pathway Inhibition

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